molecular formula C21H29NO2 B1219349 4-Diethylaminoethoxy-alpha-ethylbenzhydrol CAS No. 56431-20-0

4-Diethylaminoethoxy-alpha-ethylbenzhydrol

Cat. No.: B1219349
CAS No.: 56431-20-0
M. Wt: 327.5 g/mol
InChI Key: STSAFCZWSFWXJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Diethylaminoethoxy-alpha-ethylbenzhydrol is a complex organic compound with a unique structure that includes an ethyl group, a phenyl group, and a diethylaminoethoxy group. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Diethylaminoethoxy-alpha-ethylbenzhydrol typically involves multiple steps. One common method starts with the reaction of 4-nitrophthalonitrile with 2-(diethylamino)ethanol. This reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of advanced techniques such as in situ synthesis. This method allows for the inclusion of the compound in various materials, enhancing its stability and functionality .

Chemical Reactions Analysis

Types of Reactions

4-Diethylaminoethoxy-alpha-ethylbenzhydrol undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or an aldehyde, while reduction may produce an alcohol .

Mechanism of Action

The mechanism of action of 4-Diethylaminoethoxy-alpha-ethylbenzhydrol involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and proteins, altering their activity and function. This interaction can lead to various physiological effects, including muscle relaxation and enzyme inhibition .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 4-Diethylaminoethoxy-alpha-ethylbenzhydrol include:

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

56431-20-0

Molecular Formula

C21H29NO2

Molecular Weight

327.5 g/mol

IUPAC Name

1-[4-[2-(diethylamino)ethoxy]phenyl]-1-phenylpropan-1-ol

InChI

InChI=1S/C21H29NO2/c1-4-21(23,18-10-8-7-9-11-18)19-12-14-20(15-13-19)24-17-16-22(5-2)6-3/h7-15,23H,4-6,16-17H2,1-3H3

InChI Key

STSAFCZWSFWXJC-UHFFFAOYSA-N

SMILES

CCC(C1=CC=CC=C1)(C2=CC=C(C=C2)OCCN(CC)CC)O

Canonical SMILES

CCC(C1=CC=CC=C1)(C2=CC=C(C=C2)OCCN(CC)CC)O

Pictograms

Corrosive; Irritant

Synonyms

4-diethylaminoethoxy-alpha-ethylbenzhydrol
RGH 6201

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.